(1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol
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Overview
Description
(1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol is an organic compound with the molecular formula C8H10ClNO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol typically involves the reduction of the corresponding ketone, 4-chloroacetophenone, followed by amination. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent to convert 4-chloroacetophenone to 1-(4-chlorophenyl)ethanol. This intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol, followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 4-chloroacetophenone, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine, 4-chloroamphetamine, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 4-Chloroacetophenone.
Reduction: 4-Chloroamphetamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)ethanol: A related compound with similar structural features but lacking the amino group.
4-Chloroamphetamine: A structurally similar compound with a different functional group arrangement.
Uniqueness
(1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
(1S)-2-amino-1-(4-chlorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHAZZJNYDEVHL-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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